
A Head-to-Head Comparison of Investigational
Pain Drugs: DSP-2230 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSP-2230

Cat. No.: B607216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropathic pain treatment is evolving, with a shift towards novel

mechanisms that promise greater efficacy and improved safety profiles over existing therapies.

This guide provides a head-to-head comparison of DSP-2230 (also known as ANP-230), an

investigational voltage-gated sodium channel blocker, with other notable investigational drugs

for pain. The comparison is based on available preclinical and clinical data, with a focus on

mechanism of action, efficacy, and safety.

Overview of Investigational Drugs
DSP-2230 is a selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and

Nav1.9, which are crucial for pain signal transmission in the peripheral nervous system.[1] Its

development is currently being advanced by AlphaNavi Pharma, with a focus on rare pain

disorders such as familial episodic pain syndrome. This guide compares DSP-2230 with other

investigational agents targeting different pathways implicated in neuropathic pain: Mirogabalin,

a calcium channel α2δ ligand; LX-9211, an AAK1 inhibitor; and EMA401, an angiotensin II type

2 (AT2) receptor antagonist.

Mechanism of Action and Development Stage
The distinct mechanisms of action of these investigational drugs highlight the diverse strategies

being employed to combat neuropathic pain.
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Drug Target
Mechanism of
Action

Developer
Highest
Development
Stage

DSP-2230 (ANP-

230)

Nav1.7, Nav1.8,

Nav1.9

Blocks voltage-

gated sodium

channels

involved in pain

signal

propagation.[1]

AlphaNavi

Pharma
Phase 1/2

Mirogabalin

Voltage-gated

Calcium Channel

α2δ-1 subunit

Binds to the

α2δ-1 subunit of

voltage-gated

calcium

channels,

reducing

neurotransmitter

release.

Daiichi Sankyo
Approved

(Japan)

LX-9211

(Pilavapadin)

Adaptor-

Associated

Kinase 1 (AAK1)

Inhibits AAK1, a

novel target

involved in pain

signaling.[2]

Lexicon

Pharmaceuticals
Phase 2b

EMA401

Angiotensin II

Type 2 (AT2)

Receptor

Antagonizes the

AT2 receptor,

which is

implicated in the

sensitization of

pain-sensing

nerves.

Novartis

(development

halted)

Phase 2

Preclinical and Clinical Efficacy
Direct comparison of clinical efficacy is challenging due to the different stages of development

and the varying patient populations studied. However, available data provides insights into the

potential of each compound.
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DSP-2230 (ANP-230)
Preclinical studies have demonstrated the potential of DSP-2230. In animal models, it has

shown dose-dependent analgesic effects in both neuropathic and inflammatory pain models.[3]

[4] A study in a mouse model of familial episodic pain syndrome revealed that ANP-230

reduced pain responses to heat and mechanical stimuli and suppressed the repetitive firing of

dorsal root ganglion neurons.[5]

A pharmacodynamic study in healthy volunteers used capsaicin and ultraviolet-B (UVB)

induced pain models to assess the drug's effect.[6][7][8] While the complete results are not

publicly available, this methodology allows for the assessment of a drug's ability to modulate

pain in a controlled setting.

Mirogabalin
A Phase 3, randomized, double-blind, placebo-controlled study in 300 patients with central

neuropathic pain after spinal cord injury demonstrated the efficacy of Mirogabalin.[9][10][11]

Efficacy Endpoint Mirogabalin Placebo p-value

Change from baseline

in weekly Average

Daily Pain Score

(ADPS) at week 14

(Least-squares mean

difference)

-0.71 (95% CI: -1.08

to -0.34)
- 0.0001

≥30% Responder

Rate at Week 14

1.91 (Odds Ratio,

95% CI: 1.11–3.27)
- -

≥50% Responder

Rate at Week 14

2.52 (Odds Ratio,

95% CI: 1.11–5.71)
- -

LX-9211 (Pilavapadin)
A Phase 2 proof-of-concept, randomized, double-blind, placebo-controlled study evaluated LX-

9211 in 319 individuals with diabetic peripheral neuropathic pain.[12]
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Efficacy
Endpoint

LX-9211
(Low Dose)

LX-9211
(High Dose)

Placebo
p-value
(Low Dose
vs Placebo)

p-value
(High Dose
vs Placebo)

Change from

baseline in

Average

Daily Pain

Score

(ADPS) at

week 6

(Least

squares

mean

difference)

-1.39 -1.27 -0.72 0.007 0.030

A subsequent Phase 2b study showed reductions in the mean average daily pain score from

baseline to week 8, although the primary endpoint of a dose-response signal was not met.[2]

EMA401
A Phase 2, randomized, double-blind, placebo-controlled trial in 183 patients with postherpetic

neuralgia showed promising results for EMA401.[13][14][15]

Efficacy Endpoint EMA401 Placebo p-value

Mean reduction in

pain intensity from

baseline to week 4

-2.34 -1.64 0.006

≥30% Responder

Rate
56.5% 34.1% 0.003

Despite these positive findings, the development of EMA401 was discontinued due to

preclinical findings of potential long-term liver toxicity.[16]

Safety and Tolerability
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Drug Common Adverse Events

DSP-2230 (ANP-230)

Data from patient trials are not yet publicly

available. Preclinical studies suggest a

favorable safety profile with negligible motor

function impairment.[3]

Mirogabalin

Somnolence, dizziness, peripheral edema,

nasopharyngitis, constipation, and weight gain

(mostly mild).[10]

LX-9211 (Pilavapadin)
Dizziness, headache, and nausea (mostly mild

to moderate).[17]

EMA401

Generally safe and well-tolerated in the Phase 2

study with no serious treatment-related adverse

events reported.[13][14] Development was

halted due to preclinical toxicity signals.[16]

Experimental Protocols
Mirogabalin Phase 3 Study (Central Neuropathic Pain
after Spinal Cord Injury)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study

conducted at 120 sites in Japan, Korea, and Taiwan.

Participants: 300 adult patients with central neuropathic pain for at least 6 months following

traumatic spinal cord injury.

Intervention: Patients were randomized (1:1) to receive either mirogabalin or placebo for 14

weeks. The mirogabalin dose was titrated from 5 mg twice daily to 10 mg or 15 mg twice

daily.

Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at

week 14, measured on an 11-point numerical rating scale.
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Secondary Endpoints: ADPS responder rates (≥30% and ≥50% reduction), Short-Form

McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and

Neuropathic Pain Symptom Inventory (NPSI).[9][10][11]

LX-9211 Phase 2 Study (Diabetic Peripheral Neuropathic
Pain)

Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.

Participants: 319 individuals with diabetic peripheral neuropathic pain.

Intervention: Patients were randomized (1:1:1) to receive one of two doses of LX-9211 or a

matching placebo once daily for 6 weeks.

Primary Endpoint: Change from baseline to week 6 in the Average Daily Pain Score (ADPS),

based on an 11-point numerical rating scale.

Secondary Endpoints: Brief Pain Inventory Short Form for Diabetic Peripheral Neuropathy,

Neuropathic Pain Symptom Inventory scores, and Patient Global Impression of Change.[12]

EMA401 Phase 2 Study (Postherpetic Neuralgia)
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 29 centers

in six countries.

Participants: 183 patients with postherpetic neuralgia.

Intervention: Patients received either EMA401 (100 mg twice daily) or placebo for 28 days.

Primary Endpoint: Reduction in mean daily pain score versus placebo over the last week of

treatment.

Secondary Endpoint: Proportion of patients achieving a ≥30% reduction in mean pain

intensity score compared to baseline.[13][14]

Visualizing the Pain Pathways and Drug Targets
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Caption: Overview of the pain signaling pathway and the targets of investigational drugs.

Experimental Workflow for a Typical Phase 2
Efficacy Trialdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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